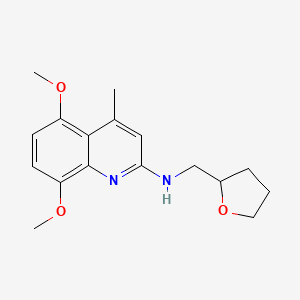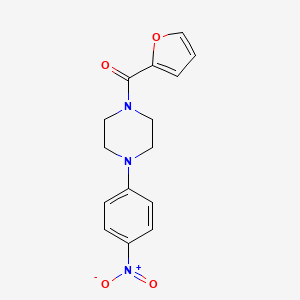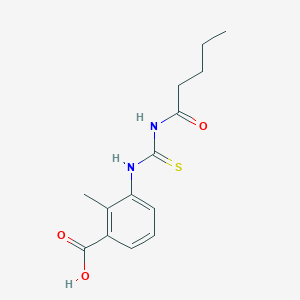
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methoxy and methyl substituents, as well as an oxolan-2-ylmethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine typically involves multiple steps. One common approach is to start with a quinoline derivative and introduce the methoxy groups through methylation reactions. The oxolan-2-ylmethyl group can be attached via nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are explored for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups, along with the quinoline core, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with additional functional groups.
Uniqueness
5,8-Dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group, in particular, differentiates it from other quinoline derivatives and may enhance its activity in certain applications.
Propiedades
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-9-15(18-10-12-5-4-8-22-12)19-17-14(21-3)7-6-13(20-2)16(11)17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTSFFRFMIAVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![Propyl 4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5188000.png)
![4-chloro-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5188005.png)
![1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5188010.png)
![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![6-Hydroxy-1-(2,4,6-trimethylphenyl)-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B5188055.png)

![2-[(3-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)

